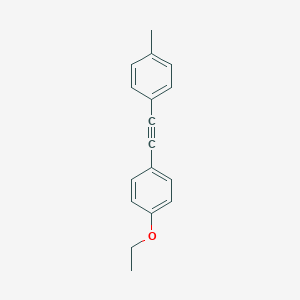

1-Ethoxy-4-(p-tolylethynyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c1-3-18-17-12-10-16(11-13-17)9-8-15-6-4-14(2)5-7-15/h4-7,10-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURDZFYGFXPFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360937 | |

| Record name | 1-Ethoxy-4-[(4-methylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116903-46-9 | |

| Record name | 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116903-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-4-[(4-methylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-ethoxy-4-[2-(4-methylphenyl)ethynyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethoxy-4-(p-tolylethynyl)benzene (CAS No. 116903-46-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethoxy-4-(p-tolylethynyl)benzene (CAS No. 116903-46-9), a diarylacetylene derivative. The document details its chemical and physical properties, a probable synthetic route via Sonogashira coupling, and its known applications in materials science, particularly in the field of liquid crystals and polymer synthesis. While this compound holds potential for further investigation, to date, there is no publicly available data on its biological or pharmacological activities. This guide aims to serve as a foundational resource for researchers in organic synthesis, materials science, and those in drug discovery exploring novel molecular scaffolds.

Chemical and Physical Properties

This compound is a solid organic compound with a tolane-like structure, characterized by two benzene rings linked by an acetylene unit. The substitution pattern, with an ethoxy group on one ring and a methyl group on the other, influences its molecular geometry and potential for intermolecular interactions. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 116903-46-9 | [1] |

| Molecular Formula | C₁₇H₁₆O | |

| Molecular Weight | 236.31 g/mol | |

| IUPAC Name | 1-Ethoxy-4-[(4-methylphenyl)ethynyl]benzene | |

| Synonyms | This compound | |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 106.0 - 110.0 °C | [1] |

Spectroscopic Data of Analogs

While specific spectroscopic data for this compound is not available, data from closely related analogs can provide an estimation of the expected spectral characteristics.

Table 2: Spectroscopic Data for Analogs of this compound

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |

| 1-Methoxy-4-(p-tolylethynyl)benzene | 7.46 (d, J=8.7 Hz, 2H), 7.41 (d, J=8.2 Hz, 2H), 7.14 (d, J=7.8 Hz, 2H), 6.87 (d, J=9.2 Hz, 2H), 3.83 (s, 3H), 2.36 (s, 3H) | 159.46, 138.0, 132.96, 131.32, 129.06, 120.47, 115.57, 113.94, 88.63, 88.17, 55.28, 21.48 | 3028, 2967, 2936, 2841, 1603, 1511, 1463, 1451, 1286, 1246, 1027, 829, 817, 525 | [M]⁺ 222.1045 |

| 1-Isopropoxy-4-(p-tolylethynyl)benzene | 7.39-7.45 (m, 4H), 7.14 (d, J=7.8 Hz, 2H), 6.84 (d, J=8.7 Hz, 2H), 4.54-4.60 (m, 1H), 2.36 (s, 3H), 1.34 (d, J=6.4 Hz, 6H) | 157.82, 137.94, 132.97, 131.30, 129.05, 120.51, 115.65, 115.17, 88.74, 88.01, 69.87, 21.97, 21.48 | 2974, 2926, 1599, 1515, 1382, 1284, 1247, 1117, 951, 838, 813, 522 | [M]⁺ 250.1358 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Sonogashira coupling reaction, a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3][4]

Proposed Synthetic Pathway: Sonogashira Coupling

The probable synthetic route involves the palladium- and copper-co-catalyzed cross-coupling of 1-ethoxy-4-ethynylbenzene and p-iodotoluene.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard Sonogashira coupling reactions and should be optimized for this specific transformation.

-

Reaction Setup: To an oven-dried Schlenk flask, add p-iodotoluene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 eq.), and a copper(I) co-catalyst like CuI (0.02-0.10 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Reagents Addition: Add a degassed solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq.).

-

Addition of Alkyne: Add 1-ethoxy-4-ethynylbenzene (1.1-1.2 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Applications in Materials Science

Liquid Crystals

This compound is utilized as a component in liquid crystal formulations.[5] The rigid, rod-like structure of tolane derivatives is conducive to the formation of mesophases (nematic, smectic). The ethoxy and methyl terminal groups influence the melting point and the temperature range of the liquid crystalline phase. The specific properties it imparts to a liquid crystal mixture would depend on its concentration and the other components present.

Caption: Phase transitions of a thermotropic liquid crystal.

Polymer Synthesis

This compound serves as a monomer for the synthesis of poly[this compound].[6] The polymerization of disubstituted acetylenes can lead to the formation of conjugated polymers with interesting optical and electronic properties.

Caption: Polymerization of this compound.

Biological and Pharmacological Activity

A comprehensive search of scientific literature and chemical databases reveals no publicly available studies on the biological or pharmacological activity of this compound. While the broader classes of tolan and ethoxybenzene derivatives have been investigated for various therapeutic applications, this specific molecule has not been reported in such contexts. Therefore, its potential effects on biological systems, including any signaling pathways, remain unknown.

Conclusion

This compound is a well-defined chemical entity with established applications in materials science. Its synthesis is accessible through standard organic chemistry methodologies, primarily the Sonogashira coupling. The lack of data on its biological properties presents an open area for future research. For scientists in drug discovery, this compound could represent a novel scaffold for derivatization and subsequent biological screening. Further investigation is warranted to elucidate its full potential in both materials and life sciences.

References

Physical and chemical properties of 1-Ethoxy-4-(p-tolylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-4-(p-tolylethynyl)benzene is a diarylacetylene derivative, a class of compounds known for their applications in materials science, particularly in the field of liquid crystals.[1][2] Its rigid, linear structure, conferred by the central carbon-carbon triple bond, is a key characteristic of tolane-based molecules. This guide provides a comprehensive overview of the available physical, chemical, and synthetic data for this compound, intended to support research and development activities.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O | [3] |

| Molecular Weight | 236.31 g/mol | |

| Melting Point | 106.0 - 110.0 °C | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| CAS Number | 116903-46-9 | [3] |

Note: Data for boiling point, density, and solubility are not currently available in the cited literature.

Synthesis

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This widely used method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5]

Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure adapted for the synthesis of this compound from 1-ethoxy-4-iodobenzene and 1-ethynyl-4-methylbenzene.

Materials:

-

1-ethoxy-4-iodobenzene

-

1-ethynyl-4-methylbenzene (p-tolylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) salt (e.g., CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) salt, and the amine base dissolved in the anhydrous solvent.

-

Add 1-ethoxy-4-iodobenzene and 1-ethynyl-4-methylbenzene to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both benzene rings, the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), and the methyl group on the tolyl ring (a singlet).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons of the alkyne, the aromatic carbons (with and without attached protons), and the carbons of the ethoxy and methyl groups.

Experimental Protocol (General):

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

C≡C stretching vibration (around 2200-2260 cm⁻¹)

-

C-O stretching of the ether linkage

-

Aromatic C-H and C=C stretching vibrations

-

Aliphatic C-H stretching of the ethoxy and methyl groups

Experimental Protocol (General):

-

Prepare the sample as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (for liquids or low-melting solids).

-

Place the sample in the IR spectrometer.

-

Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (236.31).

-

Fragmentation: Common fragmentation pathways may involve cleavage of the ethoxy group or other characteristic fragmentations of the diarylacetylene core.

Experimental Protocol (General):

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).

-

Acquire the mass spectrum using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Biological and Drug Development Applications

Extensive searches of the scientific literature and chemical databases did not yield any specific information regarding the biological activity, involvement in signaling pathways, or applications in drug development for this compound. While the broader class of tolan derivatives has been investigated for various biological activities, no data is currently available for this specific molecule. Therefore, the creation of diagrams for signaling pathways or experimental workflows in a drug development context is not possible at this time.

Conclusion

This compound is a well-defined chemical entity primarily of interest in materials science. Its synthesis via Sonogashira coupling is a standard and reliable method. While basic physicochemical and spectroscopic data are available, a comprehensive experimental characterization of all its properties is not yet published. Critically, there is a lack of information regarding its biological effects, which may represent an unexplored area for future research. This guide provides a summary of the current knowledge to aid researchers in their work with this compound.

References

1-Ethoxy-4-(p-tolylethynyl)benzene structural formula and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethoxy-4-(p-tolylethynyl)benzene, a diarylalkyne compound with applications in materials science, particularly as a liquid crystal. This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A generalized experimental protocol for its synthesis via the Sonogashira cross-coupling reaction is provided, drawing from established methodologies for structurally related compounds. While specific biological activity data for this compound is not extensively available in the public domain, this guide discusses the broader context of diarylalkynes in medicinal chemistry and outlines standard experimental workflows for evaluating the biological potential of such molecules.

Chemical Identity and Structure

IUPAC Name: 1-Ethoxy-4-((4-methylphenyl)ethynyl)benzene

Structural Formula:

Molecular Formula: C₁₇H₁₆O

Molecular Weight: 236.31 g/mol

CAS Number: 116903-46-9

Synonyms:

-

1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene

Physicochemical Properties

| Property | Value (Predicted/Inferred) | Data Source |

| Physical State | White to light yellow crystalline solid | Commercial Suppliers |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, acetone) | General Chemical Principles |

| logP (Octanol-Water Partition Coefficient) | > 3 | General Chemical Principles |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Generalized Sonogashira Coupling Protocol

This protocol is a general guideline based on established procedures for the synthesis of diarylalkynes.[1] Optimization of reaction conditions (catalyst, base, solvent, temperature) is typically required for specific substrates.

Reaction Scheme:

Materials:

-

1-Ethoxy-4-iodobenzene

-

1-Ethynyl-4-methylbenzene (p-tolylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Inert gas (e.g., Argon, Nitrogen)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl halide (1-ethoxy-4-iodobenzene).

-

Add the anhydrous solvent and the amine base, and stir the mixture until all solids are dissolved.

-

Add the terminal alkyne (1-ethynyl-4-methylbenzene) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically ranging from room temperature to 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent and wash with an aqueous solution (e.g., saturated ammonium chloride solution, brine).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Materials Science

This compound is primarily utilized in the field of materials science as a component of liquid crystal mixtures.[2] The rigid, linear structure of diarylalkynes contributes to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals. These properties are essential for applications in display technologies and other advanced materials.[2]

Relevance to Drug Development and Biological Activity

While there is no specific data available in the public domain regarding the biological activity or drug development applications of this compound, the diarylalkyne scaffold is of interest in medicinal chemistry. Compounds containing this motif have been investigated for various therapeutic applications.

Potential for Biological Screening

Given the lack of specific biological data, a logical first step for researchers interested in the pharmaceutical potential of this compound would be to perform a broad biological screening.

Experimental Workflow for Biological Activity Screening:

References

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-4-(p-tolylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Ethoxy-4-(p-tolylethynyl)benzene, a disubstituted alkyne with applications in materials science and as a building block in organic synthesis. The primary synthetic route detailed is the Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.

Synthesis Pathway: The Sonogashira Coupling Reaction

The most efficient and commonly employed method for the synthesis of this compound is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide, specifically 1-ethoxy-4-iodobenzene, with a terminal alkyne, p-tolylacetylene (also known as 4-ethynyltoluene).

The general transformation is depicted below:

Figure 1: General scheme of the Sonogashira coupling for the synthesis of this compound.

The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor, and a copper(I) co-catalyst. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol

Materials and Reagents:

-

1-Ethoxy-4-iodobenzene

-

p-Tolylacetylene (4-ethynyltoluene)

-

Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexane)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Reaction Workflow:

Figure 2: A typical experimental workflow for the Sonogashira coupling reaction.

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 1-ethoxy-4-iodobenzene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Add anhydrous solvent (e.g., 5 mL of THF or DMF).

-

Add p-tolylacetylene (1.2 mmol, 1.2 equiv) followed by the amine base (e.g., 3.0 mmol, 3.0 equiv of triethylamine).

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the expected product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 1-Ethoxy-4-iodobenzene | C₈H₉IO | 248.06 | Colorless to pale yellow liquid or solid |

| p-Tolylacetylene | C₉H₈ | 116.16 | Colorless to light yellow liquid |

Table 2: Expected Properties and Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆O |

| Molar Mass ( g/mol ) | 236.31 |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ (ppm) | |

| ~7.45 (d, J ≈ 8.0 Hz, 2H) | Aromatic protons on the p-tolyl ring |

| ~7.40 (d, J ≈ 8.8 Hz, 2H) | Aromatic protons ortho to the ethynyl group |

| ~7.15 (d, J ≈ 8.0 Hz, 2H) | Aromatic protons ortho to the methyl group |

| ~6.85 (d, J ≈ 8.8 Hz, 2H) | Aromatic protons ortho to the ethoxy group |

| ~4.05 (q, J ≈ 7.0 Hz, 2H) | -OCH₂CH₃ |

| ~2.35 (s, 3H) | -CH₃ |

| ~1.40 (t, J ≈ 7.0 Hz, 3H) | -OCH₂CH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| δ (ppm) | |

| ~159.0, ~138.0, ~133.0, ~131.5, ~129.0, ~120.5, ~115.5, ~114.5 | Aromatic and alkynyl carbons |

| ~89.0, ~88.0 | Alkynyl carbons |

| ~63.5 | -OCH₂CH₃ |

| ~21.5 | -CH₃ |

| ~14.8 | -OCH₂CH₃ |

| Yield | Expected to be in the range of 70-95% based on analogous reactions. |

Note: The NMR data presented are estimations based on the analysis of structurally similar compounds and may vary slightly in an actual experimental setting.

Signaling Pathway: The Sonogashira Catalytic Cycle

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Figure 3: The catalytic cycles of the Sonogashira coupling reaction.

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-ethoxy-4-iodobenzene) to form a Pd(II) complex.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.

-

Reductive Elimination: The desired product, this compound, is formed through reductive elimination, regenerating the Pd(0) catalyst.

Copper Cycle:

-

Coordination and Deprotonation: The terminal alkyne (p-tolylacetylene) coordinates to the copper(I) iodide. The amine base then deprotonates the alkyne to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step in the palladium cycle.

This technical guide provides a foundational understanding of the synthesis of this compound. For precise experimental results, it is recommended to consult and adapt protocols from peer-reviewed literature for closely related compounds, paying careful attention to reaction setup, monitoring, and purification techniques.

Spectroscopic and Synthetic Profile of 1-Ethoxy-4-(p-tolylethynyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The known physical and chemical properties of 1-Ethoxy-4-(p-tolylethynyl)benzene are summarized below.

| Property | Value |

| CAS Number | 116903-46-9 |

| Molecular Formula | C₁₇H₁₆O |

| Molecular Weight | 236.31 g/mol |

| Appearance | White to light yellow powder/crystal |

| Purity | >98.0% (GC) |

| Melting Point | 106.0 - 110.0 °C |

Spectroscopic Data Analysis

As of the latest search, detailed experimental spectroscopic data for this compound is not publicly available. However, the spectroscopic data for its methoxy analogue, 1-Methoxy-4-(p-tolylethynyl)benzene (CAS No. 6995-99-9), offers a close approximation for understanding the expected spectral features. The primary difference in the spectra would be the signals corresponding to the ethoxy group (-OCH₂CH₃) in place of the methoxy group (-OCH₃).

Reference Spectroscopic Data: 1-Methoxy-4-(p-tolylethynyl)benzene[1]

The following tables summarize the spectroscopic data for 1-Methoxy-4-(p-tolylethynyl)benzene.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.46 | d, J = 8.7 Hz | 2H | Ar-H |

| 7.41 | d, J = 8.2 Hz | 2H | Ar-H |

| 7.14 | d, J = 7.8 Hz | 2H | Ar-H |

| 6.87 | d, J = 9.2 Hz | 2H | Ar-H |

| 3.83 | s | 3H | -OCH₃ |

| 2.36 | s | 3H | Ar-CH₃ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 159.46 | Ar-C |

| 138.0 | Ar-C |

| 132.96 | Ar-C |

| 131.32 | Ar-C |

| 129.06 | Ar-C |

| 120.47 | Ar-C |

| 115.57 | Ar-C |

| 113.94 | Ar-C |

| 88.63 | Alkyne-C |

| 88.17 | Alkyne-C |

| 55.28 | -OCH₃ |

| 21.48 | Ar-CH₃ |

Infrared (IR) Spectroscopy (Neat)

| Wavenumber (cm⁻¹) | Description |

| 3028, 2967, 2936, 2841 | C-H stretch |

| 1603, 1511, 1463, 1451 | C=C aromatic stretch |

| 1286, 1246 | C-O stretch |

| 1027 | C-O stretch |

| 829, 817 | C-H bend (aromatic) |

| 525 |

High-Resolution Mass Spectrometry (HRMS) (EI+)

| Calculated m/z for C₁₆H₁₄O [M]⁺ | 222.1045 |

| Found m/z | 222.1048 |

Experimental Protocols

The synthesis of this compound can be readily achieved via a Sonogashira cross-coupling reaction. The following protocol is a representative procedure adapted from established methods for similar diarylalkynes.

Synthesis of this compound via Sonogashira Coupling

This procedure details the palladium-catalyzed cross-coupling of 1-ethynyl-4-ethoxybenzene with 1-iodo-4-methylbenzene.

Materials and Reagents:

-

1-ethynyl-4-ethoxybenzene

-

1-iodo-4-methylbenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-4-methylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous toluene and triethylamine (3.0 eq) via syringe.

-

To the stirring mixture, add a solution of 1-ethynyl-4-ethoxybenzene (1.2 eq) in anhydrous toluene dropwise over 10 minutes.

-

Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethyl acetate.

-

Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

The following diagrams illustrate the key workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Step-by-step experimental protocol for synthesis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Ethoxy-4-(p-tolylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities for 1-Ethoxy-4-(p-tolylethynyl)benzene. The assignments for the aromatic and tolyl moieties are based on the experimentally determined values for 1-methoxy-4-(p-tolylethynyl)benzene and 1-isopropoxy-4-(p-tolylethynyl)benzene. The values for the ethoxy group are estimated based on standard NMR chemical shift ranges.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~7.45 | d | ~8.5 | 2H |

| H-b | ~7.40 | d | ~8.0 | 2H |

| H-c | ~7.15 | d | ~8.0 | 2H |

| H-d | ~6.85 | d | ~8.5 | 2H |

| H-e | ~4.05 | q | ~7.0 | 2H |

| H-f | ~2.35 | s | - | 3H |

| H-g | ~1.40 | t | ~7.0 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbons | Chemical Shift (δ, ppm) |

| C-1 | ~159.0 |

| C-2, C-6 | ~133.0 |

| C-3, C-5 | ~114.5 |

| C-4 | ~115.5 |

| C-7 | ~89.0 |

| C-8 | ~88.5 |

| C-9 | ~120.0 |

| C-10, C-14 | ~131.5 |

| C-11, C-13 | ~129.0 |

| C-12 | ~138.5 |

| C-15 | ~63.5 |

| C-16 | ~21.5 |

| C-17 | ~14.5 |

Experimental Protocol

The following is a generalized experimental protocol for acquiring the ¹H and ¹³C NMR spectra of diarylalkyne compounds, based on standard laboratory practices.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

The sample should be maintained at a constant temperature, typically 25°C.

3. ¹H NMR Data Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to encompass all expected proton signals (e.g., 0-10 ppm).

-

Process the data with an appropriate line broadening factor to improve resolution.

4. ¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to the ¹H NMR spectrum to obtain adequate signal intensity.

-

The spectral width should be set to include all expected carbon signals (e.g., 0-160 ppm).

NMR Data Interpretation Workflow

The following diagram illustrates the logical workflow for the acquisition and interpretation of NMR data for a small organic molecule like this compound.

Caption: Workflow for NMR data acquisition and analysis.

Signaling Pathway and Logical Relationships

The interpretation of the NMR spectra relies on the electronic effects of the substituents on the aromatic rings. The ethoxy group is an electron-donating group, which shields the protons and carbons of its attached benzene ring, causing their signals to appear at a lower chemical shift (upfield). Conversely, the tolyl group has a milder electron-donating methyl group. The alkyne bridge electronically connects the two aromatic systems.

Caption: Influence of substituents on NMR chemical shifts.

An In-depth Technical Guide to the FTIR and Raman Spectroscopy of Tolan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the vibrational spectroscopy of tolan (diphenylacetylene) and its derivatives, compounds of significant interest in materials science and drug development due to their unique structural and electronic properties. By leveraging Fourier-Transform Infrared (FTIR) and Raman spectroscopy, researchers can gain profound insights into the molecular structure, bonding, and substituent effects within this class of molecules.

Core Principles of Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the dipole moment of the molecule during the vibration.[1][2] Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light (Raman scattering), where the change in frequency between the incident and scattered light corresponds to the energy of molecular vibrations.[2] A key distinction is that Raman activity is dependent on a change in the polarizability of the molecule.[2] Consequently, FTIR and Raman spectroscopy are complementary techniques, often providing information on different vibrational modes within the same molecule.[2][3]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectra. The following protocols are tailored for the analysis of solid tolan derivatives.

FTIR Spectroscopy: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples in transmission FTIR.[3]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the tolan derivative sample using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar. KBr is used as it is transparent in the mid-IR region.

-

Gently mix and grind the sample and KBr together to ensure a homogeneous mixture and reduce particle size to minimize scattering of the IR beam.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of a blank KBr pellet to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: Solid Sample Analysis

Raman spectroscopy of solid samples is often simpler as it requires minimal sample preparation.

-

Sample Preparation:

-

Place a small amount of the crystalline or powdered tolan derivative onto a microscope slide or into a sample holder.

-

-

Instrument Setup:

-

Position the sample under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample. A common excitation wavelength is 785 nm.

-

-

Spectral Acquisition:

-

Acquire the Raman spectrum over the desired spectral range (e.g., 3500-100 cm⁻¹).

-

Adjust acquisition parameters such as laser power, exposure time, and number of accumulations to optimize the signal-to-noise ratio while avoiding sample degradation.

-

Data Presentation: Vibrational Frequencies of Tolan and its Derivatives

The following tables summarize key FTIR and Raman vibrational frequencies for tolan and some of its derivatives. These assignments are based on experimental data and computational studies.[4][5] The presence of substituents can significantly influence the vibrational frequencies. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution in the molecule, affecting bond strengths and, consequently, vibrational energies.[6]

Table 1: Vibrational Frequencies of Tolan (Diphenylacetylene)

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C≡C Stretch | Inactive | ~2220 |

| Phenyl C-H Stretch | ~3060 | ~3060 |

| Phenyl Ring Stretch | ~1600, ~1490 | ~1600, ~1490 |

| Phenyl C-H in-plane bend | ~1180, ~1070, ~1020 | ~1180, ~1070, ~1020 |

| Phenyl C-H out-of-plane bend | ~915, ~755, ~690 | ~915, ~755, ~690 |

Table 2: Key Vibrational Frequencies of Substituted Tolan Derivatives

| Derivative | Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| 4,4'-Dinitrotolan | C≡C Stretch | ~2225 | ~2225 |

| NO₂ Symmetric Stretch | ~1350 | ~1350 | |

| NO₂ Asymmetric Stretch | ~1530 | ~1530 | |

| 4,4'-Diaminotolan | C≡C Stretch | ~2210 | ~2210 |

| NH₂ Symmetric Stretch | ~3360 | ~3360 | |

| NH₂ Asymmetric Stretch | ~3450 | ~3450 | |

| NH₂ Scissoring | ~1620 | ~1620 | |

| 4-Methoxy-4'-nitrotolan | C≡C Stretch | ~2218 | ~2218 |

| NO₂ Symmetric Stretch | ~1345 | ~1345 | |

| NO₂ Asymmetric Stretch | ~1525 | ~1525 | |

| O-CH₃ Stretch | ~2840 | ~2840 |

Note: The exact frequencies can vary depending on the physical state of the sample and intermolecular interactions.

Experimental Workflow: Synthesis of a Tolan Derivative

The Sonogashira coupling is a widely used and versatile method for the synthesis of tolan derivatives. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Below is a generalized workflow for the synthesis of a para-substituted tolan derivative.

Caption: Generalized workflow for the synthesis of a tolan derivative via Sonogashira coupling.

This guide provides a foundational understanding of the application of FTIR and Raman spectroscopy in the characterization of tolan derivatives. The provided data and protocols serve as a starting point for researchers in this exciting field.

References

- 1. nuance.northwestern.edu [nuance.northwestern.edu]

- 2. researchgate.net [researchgate.net]

- 3. FTIR and Raman studies of structure and bonding in mineral and organic-mineral composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. ijermt.org [ijermt.org]

Technical Guide: Physicochemical Properties of 1-Ethoxy-4-(p-tolylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-4-(p-tolylethynyl)benzene is a disubstituted alkyne derivative of benzene. Its rigid, linear structure, conferred by the ethynyl linkage, makes it a molecule of interest in materials science, particularly in the development of liquid crystals. Understanding its fundamental physicochemical properties, such as melting and boiling points, is crucial for its synthesis, purification, and application in various fields, including drug development where such core structures can be starting points for more complex molecules. This guide provides a detailed overview of the available data for the melting point of this compound and outlines the standard experimental protocols for determining these properties.

Physicochemical Data

| Property | Value | Source |

| Melting Point | 108 °C | TCI Chemicals Safety Data Sheet[1] |

| 106.0 to 110.0 °C | TCI Chemicals Product Specification | |

| Boiling Point | Data not available | TCI Chemicals Safety Data Sheet[1] |

Experimental Protocols

The following are detailed, standard methodologies for the determination of melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is the most common technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the ground sample until a small amount of the solid (2-3 mm in height) is packed into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (in this case, around 85-90 °C).

-

Determination: The heating rate is then slowed to 1-2 °C per minute. The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range from the initial to the final temperature.

Boiling Point Determination (Microscale Method)

For cases where a boiling point can be determined, a microscale method is often employed for small sample quantities.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Sample of the liquid compound

Procedure:

-

Sample Preparation: A small amount of the substance (if it were liquid) is placed into the small test tube.

-

Inverted Capillary: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid.

-

Heating: The test tube assembly is heated gently in an oil bath.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

Cooling and Determination: The heating is then discontinued. The liquid will begin to cool and will eventually be drawn up into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point of the substance. This is the point where the vapor pressure of the substance equals the atmospheric pressure.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the general workflow for the determination of the melting and boiling points of a solid organic compound.

Caption: General experimental workflow for determining the melting and boiling points of a solid organic compound.

Signaling Pathways

The concept of signaling pathways is typically associated with biologically active molecules that interact with cellular components to elicit a response. This compound is a relatively simple organic molecule primarily of interest in materials science. As such, there are no known or expected biological signaling pathways directly associated with this compound in the current scientific literature. Its primary applications are not in the realm of pharmacology or biochemistry.

References

Molecular weight and exact mass of 1-Ethoxy-4-(p-tolylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 1-Ethoxy-4-(p-tolylethynyl)benzene, a molecule of interest in chemical and materials science research. The information herein is compiled to support theoretical and experimental investigations.

Core Physicochemical Data

The fundamental quantitative properties of this compound are summarized below. These values are derived from its molecular formula, C₁₇H₁₆O.

| Property | Value | Unit |

| Molecular Formula | C₁₇H₁₆O | |

| Molecular Weight | 236.31 | g/mol |

| Exact Mass | 236.120115130 | Da |

| CAS Number | 116903-46-9 |

Calculation of Molecular Properties

The molecular weight and exact mass are foundational parameters for a wide range of scientific applications, from reaction stoichiometry to mass spectrometry. The logical flow from the molecular formula to these key values is illustrated below.

Caption: Derivation of Molecular Weight and Exact Mass.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not extensively documented in publicly available literature. Researchers may refer to general synthetic methodologies for diarylalkynes, such as the Sonogashira coupling reaction, as a starting point for its preparation. This typically involves the palladium-catalyzed cross-coupling of a terminal alkyne (p-tolylethyne) with an aryl halide (1-ethoxy-4-iodobenzene).

Signaling Pathways and Biological Activity

Currently, there is no available information in scientific literature detailing specific signaling pathways or significant biological activities associated with this compound. Further research is required to elucidate any potential interactions with biological systems.

An In-depth Technical Guide to 1-Ethoxy-4-(p-tolylethynyl)benzene: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and experimental information for 1-Ethoxy-4-(p-tolylethynyl)benzene, a tolan-based liquid crystal precursor. The following sections detail the compound's properties, safe handling procedures, and relevant experimental protocols, designed to support its use in research and development.

Compound Identification and Properties

This compound is a solid organic compound with the chemical formula C₁₇H₁₆O. It is primarily used as a reagent in various chemical syntheses, particularly in the field of materials science as a liquid crystal precursor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | TCI SDS |

| Synonyms | 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene | TCI SDS |

| CAS Number | 116903-46-9 | TCI SDS |

| Molecular Formula | C₁₇H₁₆O | TCI SDS |

| Molecular Weight | 236.31 g/mol | TCI |

| Physical State | Solid, White to Light yellow powder to crystal | TCI |

| Purity | >98.0% (GC) | TCI SDS |

| Melting Point | 106.0 to 110.0 °C | TCI |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by TCI EUROPE N.V., this compound does not meet the criteria for classification in any hazard class under Regulation (EC) No 1272/2008. However, standard laboratory safety precautions should always be observed.

Table 2: Hazard and Precautionary Information

| Category | Information | Source |

| GHS Hazard Classification | Not classified as hazardous | TCI SDS |

| Signal Word | No signal word | TCI SDS |

| Hazard Statements | None | TCI SDS |

| Precautionary Statements | None | TCI SDS |

| Toxicological Data | No data available for acute or delayed symptoms. | TCI SDS |

| Ecological Data | No data available. | TCI SDS |

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound to minimize exposure, as outlined in the safety data sheet.

Caption: Recommended PPE for handling this compound.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

3.1. Handling:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes by wearing appropriate PPE.

-

Wash hands thoroughly after handling.

-

Avoid creating dust.

3.2. Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dark place.

-

Store away from incompatible materials such as oxidizing agents.

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

Caption: General workflow for handling this compound.

Experimental Protocols

While the Safety Data Sheet does not provide specific experimental protocols, this compound is known to be used in the synthesis of polymers and other materials. The following represents a generalized experimental workflow for a Sonogashira coupling reaction, a common method for synthesizing tolan derivatives.

It is imperative to consult peer-reviewed literature for detailed, validated experimental procedures specific to your research objectives.

General Sonogashira Coupling Workflow

Caption: Generalized workflow for a Sonogashira coupling reaction.

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal laboratory conditions.

-

Reactivity: No specific reactivity data is available in the provided SDS.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: No data available.

First Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention if symptoms persist.

-

Inhalation: Move the exposed person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water.

A rescuer should wear appropriate personal protective equipment, including rubber gloves and safety goggles, when administering first aid.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: No data available.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

This guide is intended to provide a comprehensive overview of the safety, handling, and experimental considerations for this compound. Researchers should always consult the most recent Safety Data Sheet and relevant scientific literature before use.

Commercial Sourcing and Synthetic Guide for 1-Ethoxy-4-(p-tolylethynyl)benzene: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 1-Ethoxy-4-(p-tolylethynyl)benzene, a diarylalkyne compound of interest to researchers in materials science and drug discovery. This document outlines commercial suppliers, detailed synthetic protocols, and explores the potential applications of this and structurally related molecules, particularly focusing on their relevance to drug development professionals.

Commercial Availability

This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound for laboratory and developmental use. The primary suppliers and their respective product details are summarized below for easy comparison.

| Supplier | Product Number | Purity | Availability | CAS Number |

| TCI Chemicals (Tokyo Chemical Industry) | E1342 | >98.0% (GC) | In Stock | 116903-46-9 |

| ChemicalBook | CB6740085 | Inquiry | Inquiry | 116903-46-9 |

| BLDpharm | BD159496 | Inquiry | Inquiry | 116903-46-9 |

| Laboratorium Discounter | 8719564249339 | >98.0% (GC) | In Stock | 116903-46-9 |

Synthetic Methodology: Sonogashira Cross-Coupling

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. In this specific synthesis, 4-ethoxyphenylethyne is coupled with an aryl halide such as 4-iodotoluene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established Sonogashira coupling procedures for analogous diarylalkynes.

Materials:

-

4-Iodotoluene

-

4-Ethoxyphenylethyne

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere synthesis

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (2.0 eq) to the flask. Stir the mixture at room temperature for 15 minutes.

-

Addition of Alkyne: Add 4-ethoxyphenylethyne (1.1 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Logical Workflow for Sonogashira Coupling:

Applications in Materials Science and Drug Discovery

Liquid Crystal Applications

This compound is primarily utilized in the field of materials science as a component of liquid crystal mixtures. Its rigid, rod-like molecular structure, characteristic of tolane derivatives, is conducive to the formation of nematic and other mesophases. These properties are valuable for the development of advanced display technologies and other electro-optical devices.

Relevance to Drug Discovery

While this compound itself is not a known therapeutic agent, its core diarylalkyne (tolane) structure is a recurring motif in compounds with demonstrated biological activity. Researchers in drug development may find this class of molecules to be of interest for lead optimization and the exploration of novel chemical space.

Several studies have highlighted the potential of diarylalkyne derivatives as inhibitors of various protein kinases, which are critical targets in oncology. The rigid tolane scaffold can serve as a template for positioning functional groups in a manner that facilitates binding to the ATP-binding site of kinases. For instance, heteroaryl alkynyl compounds have been investigated as potent and specific inhibitors of KITD816V, a mutation implicated in gastrointestinal stromal tumors.

Potential Kinase Inhibition Signaling Pathway:

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently dysregulated in cancer. Kinase inhibitors often target components of this pathway, such as RAF, MEK, and ERK, to block downstream signaling and inhibit tumor growth. While the specific inhibitory profile of this compound is not established, the following diagram illustrates a generalized pathway that is a common target for kinase inhibitors with a diarylalkyne scaffold.

Conclusion

This compound is a commercially accessible compound with a primary application in liquid crystal technology. Its synthesis is straightforward via the Sonogashira cross-coupling reaction. For researchers in drug discovery, the diarylalkyne scaffold of this molecule represents a promising starting point for the design of novel kinase inhibitors and other therapeutic agents. Further investigation into the biological activities of this and related compounds is warranted to fully explore their potential in a pharmaceutical context.

Literature review on substituted tolan compounds

An In-depth Technical Guide on Substituted Tolan Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

Substituted tolan compounds, derivatives of diphenylacetylene, represent a class of rigid, linear molecules that have garnered significant interest across various scientific disciplines. Their unique π-conjugated system, formed by two phenyl rings linked by a carbon-carbon triple bond, imparts valuable electronic, photophysical, and biological properties. This structural motif serves as a versatile scaffold in the design of novel therapeutic agents, advanced organic materials, and molecular sensors.

In medicinal chemistry, the tolan framework is explored for its potential in developing anticancer, antimicrobial, and antiviral agents. The ability to systematically modify the peripheral phenyl rings with various functional groups allows for the fine-tuning of their structure-activity relationships (SAR) to enhance potency and selectivity.[1][2] For instance, hydroxylated tolans have been investigated as anticancer agents due to their structural similarity to resveratrol.[3]

In materials science, the rigid, rod-like geometry of tolan derivatives makes them ideal candidates for the development of liquid crystals and components for Organic Light-Emitting Diodes (OLEDs).[4][5][6] Their photophysical properties can be tailored through substitution to achieve desired emission wavelengths and quantum efficiencies.[7] Furthermore, their fluorescent properties are harnessed in the design of selective chemosensors.[8] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of substituted tolan compounds, presenting data and protocols essential for professionals in research and development.

Synthesis and Characterization

The most prevalent and versatile method for synthesizing substituted tolan compounds is the Sonogashira cross-coupling reaction.[9] This reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[10][11]

Sonogashira Coupling: Catalytic Cycle

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. A transmetalation step transfers the acetylide group to the palladium complex, which then undergoes reductive elimination to yield the tolan product and regenerate the palladium(0) catalyst.

Caption: The Sonogashira cross-coupling catalytic cycle.

General Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the synthesis of a substituted tolan from an aryl iodide and a terminal alkyne.[10][13]

Materials:

-

Aryl iodide (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk tube or round-bottom flask)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere (N₂ or Ar).

-

Add the anhydrous solvent, followed by triethylamine.

-

Add the terminal alkyne to the mixture dropwise while stirring.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with a dilute acid solution (e.g., 2 M HCl) or saturated ammonium chloride solution.[10]

-

Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure substituted tolan.

Table 1: Examples of Synthesized Substituted Tolans

| Entry | Aryl Halide | Alkyne | Product | Yield (%) | Reference |

| 1 | 4-Iodoanisole | Phenylacetylene | 4-Methoxy-4'-phenyltolan | 95 | [11] |

| 2 | 1-Iodo-4-nitrobenzene | Ethynylbenzene | 4-Nitro-4'-phenyltolan | 88 | [11] |

| 3 | 1-Cyano-2-fluoro-4-iodobenzene | 4-Propylphenylacetylene | 4-Propyl-3'-fluoro-4'-cyanotolan | ~25 | [5] |

| 4 | 4-Iodotoluene | 2-Methyl-3-butyn-2-ol | 4-(4-Methylphenyl)-2-methyl-3-butyn-2-ol | 92 | [10] |

Spectroscopic Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic methods to confirm their molecular structure.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule. The acetylenic carbons in the tolan scaffold typically appear in the range of δ 85-95 ppm in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.[16] The C≡C triple bond stretch of the tolan core gives a characteristic weak to medium absorption band around 2200-2230 cm⁻¹.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition.

Caption: General workflow for spectroscopic analysis.

Applications in Medicinal Chemistry

The tolan scaffold is a privileged structure in drug discovery due to its favorable physicochemical properties and synthetic accessibility.

Anticancer Activity

Several substituted tolan derivatives have shown promising anticancer activity.[3] Their mechanism of action can vary depending on the substituents. A notable example is 4,4'-dihydroxytolan (KST-201), which exhibits structural similarity to the natural anticancer agent resveratrol. KST-201 has been shown to exert selective anticancer effects by acting as a pro-oxidant, increasing the levels of reactive oxygen species (ROS) like hydrogen peroxide in tumor cells, which often have a higher basal level of oxidative stress, leading to apoptosis.[3]

Caption: Pro-oxidant anticancer mechanism of a hydroxytolan.[3]

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the biological activity of tolan derivatives.[17][18] The type and position of substituents on the phenyl rings significantly influence their potency and selectivity.[1][19] For example, in a series of hydroxytolans, 4,4'-dihydroxytolan showed the most significant anticancer activity compared to other analogues.[3] The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.[8]

Table 2: Biological Activity of Substituted Tolans

| Compound | Substituents | Target/Cell Line | Activity (IC₅₀) | Application | Reference |

| KST-201 | 4,4'-dihydroxy | PC-3 (Prostate Cancer) | ~15 µM | Anticancer | [3] |

| KST-201 | 4,4'-dihydroxy | DU-145 (Prostate Cancer) | ~20 µM | Anticancer | [3] |

| KST-201 | 4,4'-dihydroxy | LNCaP (Prostate Cancer) | ~25 µM | Anticancer | [3] |

| CN-tolan | 8-hydroxyquinoline, CN | Cd²⁺ Sensor | 158 nM (LOD) | Fluorescent Sensor | [8] |

Antibacterial and Antifungal Activities

The rigid tolan backbone has also been incorporated into molecules designed to combat microbial infections. Research in this area explores how different substitution patterns can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes.[20][21] The development of novel tolan-based antimicrobials is a promising strategy to address the growing challenge of drug-resistant pathogens.[22]

Applications in Materials Science

The unique photophysical and structural properties of substituted tolans make them valuable in the field of materials science.

Liquid Crystals

The rigid, rod-like shape of tolan molecules is conducive to the formation of liquid crystalline phases (e.g., nematic and smectic).[4] These materials are essential for display technologies. The properties of tolan-based liquid crystals, such as the nematic-isotropic transition temperature and dielectric anisotropy, can be precisely controlled by altering the substituents on the terminal phenyl rings.[5][23] This allows for the design of liquid crystal mixtures with specific characteristics for various electro-optical applications.[24][25]

Organic Light-Emitting Diodes (OLEDs)

Substituted tolans can function as fluorescent emitters or host materials in OLEDs.[6] Their π-conjugated system allows for efficient absorption and emission of light, and the emission color can be tuned by changing the substituents, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7][26] Tolan-containing platinum(II) complexes, for example, have been used to create efficient phosphorescent OLEDs.[6][7]

Table 3: Properties of Tolan Derivatives in Materials Science

| Compound Class | Substituents | Property | Value/Observation | Application | Reference |

| Tolane Oligomers | n-alkyl chains | Phase Behavior | Nematic phase if axial ratio > 4-5 | Liquid Crystals | [4] |

| Cyanotolans | Alkyl, Fluoro, Cyano | Dielectric Anisotropy (Δε) | Positive and very large | Liquid Crystals | [5] |

| Platinum(II) complexes | Phenylisoquinoline | Luminous Efficiency | 4.71 cd A⁻¹ | OLEDs | [6][7] |

| DPA-substituted tolans | Methoxy, Cyano | Fluorescence | "Turn-off" or "Turn-on" response to metal ions | Fluorescent Sensors | [8] |

Conclusion

Substituted tolan compounds are a remarkable class of molecules with a broad spectrum of applications, bridging the gap between medicinal chemistry and materials science. The Sonogashira coupling provides a robust synthetic route, enabling extensive structural diversification. This versatility allows for the systematic exploration of structure-activity and structure-property relationships, leading to the development of potent anticancer agents, high-performance liquid crystals, and efficient OLED materials. Future research will likely focus on creating more complex tolan-based architectures, exploring new biological targets, and designing next-generation smart materials with enhanced functionalities. The continued investigation of this versatile scaffold holds immense promise for addressing key challenges in both human health and technology.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of a hydroxytolan series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tolane oligomers: Model thermotropic liquid crystals for Liquid Crystals - IBM Research [research.ibm.com]

- 5. data.epo.org [data.epo.org]

- 6. Photophysical properties and OLED performance of light-emitting platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Tuned Cd2+ Selectivity: Showcase of Electronic and Regio-Effect of π-Extended Di-2-Picolylamine-Substituted Quinoline-Based Tolans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Spectroscopic characterization: Significance and symbolism [wisdomlib.org]

- 15. Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 17. researchgate.net [researchgate.net]

- 18. On exploring structure-activity relationships. | Semantic Scholar [semanticscholar.org]

- 19. Structure-activity relationships of clonidine- and tolazoline-like compounds at histamine and alpha-adrenoceptor sites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibacterial, Antifungal and Anticancer Activities of Compounds Produced by Newly Isolated Streptomyces Strains from the Szczelina Chochołowska Cave (Tatra Mountains, Poland) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Study of antimicrobial and anticancer activity of new synthetic and natural tools [tesidottorato.depositolegale.it]

- 23. researchgate.net [researchgate.net]

- 24. heeneygroup.com [heeneygroup.com]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Ethoxy-4-(p-tolylethynyl)benzene via Sonogashira Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1-Ethoxy-4-(p-tolylethynyl)benzene, a diarylalkyne, utilizing the Sonogashira cross-coupling reaction. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for this synthesis, including reaction setup, monitoring, workup, and purification. Additionally, it includes a summary of reaction parameters in a tabular format for clarity and a visual representation of the experimental workflow.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds.[3] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][5] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of various functional groups.[1][6]

This application note specifically details the synthesis of this compound from 4-iodotoluene and 1-ethoxy-4-ethynylbenzene. This reaction is a representative example of the Sonogashira coupling and is relevant in the synthesis of liquid crystals and other advanced materials.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is based on established Sonogashira coupling procedures.[7][8]

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Iodotoluene | C₇H₇I | 218.04 | 1.0 | 218 mg |

| 1-Ethoxy-4-ethynylbenzene | C₁₀H₁₀O | 146.19 | 1.2 | 175 mg |

| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 (3 mol%) | 21 mg |

| Copper(I) iodide (CuI) | CuI | 190.45 | 0.05 (5 mol%) | 9.5 mg |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 3.0 | 0.42 mL |

| Toluene | C₇H₈ | 92.14 | - | 10 mL |

3.2. Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)